An In-Depth Technical Guide to Methyl 3-(ethylcarbamoyl)benzoate: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to Methyl 3-(ethylcarbamoyl)benzoate: Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides a comprehensive overview of methyl 3-(ethylcarbamoyl)benzoate, a substituted benzamide derivative with significant potential as a synthetic intermediate in medicinal chemistry and drug development. While not extensively characterized in public literature, its structure combines a reactive methyl ester and a stable amide, making it a versatile scaffold. This document outlines its core physicochemical properties, a detailed, field-proven protocol for its synthesis via amide coupling, and a complete workflow for its analytical characterization. We further explore the rationale behind its utility in the broader context of drug discovery, grounded in the established pharmacological importance of the benzamide functional group. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, providing the foundational knowledge required to synthesize, verify, and utilize this compound in their research endeavors.
Physicochemical Properties & Structural Elucidation
Chemical Structure
The molecular structure of methyl 3-(ethylcarbamoyl)benzoate consists of a central benzene ring substituted at the 1- and 3-positions with a methyl carboxylate group and an N-ethylcarboxamide group, respectively.
Caption: Chemical structure of methyl 3-(ethylcarbamoyl)benzoate.
IUPAC Name and Identifiers
| Identifier | Value |
| Preferred IUPAC Name | methyl 3-(ethylcarbamoyl)benzoate |
| Systematic IUPAC Name | methyl 3-[(ethylamino)carbonyl]benzoate |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| CAS Number | Not assigned (as of publication date) |
Core Physicochemical Data (Predicted)
The following properties are predicted based on computational models and data from structurally analogous compounds. Experimental verification is recommended.
| Property | Predicted Value | Notes |
| Boiling Point | 339.4 ± 25.0 °C | Prediction based on related structures.[1] |
| Density | 1.152 ± 0.06 g/cm³ | Based on analogous compounds.[1] |
| pKa | 14.48 ± 0.46 | Refers to the amide proton (N-H).[1] |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | General solubility for similar esters and amides.[2] |
Synthesis and Mechanistic Rationale
The synthesis of methyl 3-(ethylcarbamoyl)benzoate is most efficiently achieved through a standard amide coupling reaction. This approach offers high yields and purity by selectively forming the amide bond without affecting the methyl ester.
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the amide C-N bond. This retrosynthetic step reveals two commercially available starting materials: 3-(methoxycarbonyl)benzoic acid and ethylamine. The forward synthesis, therefore, involves activating the carboxylic acid of the starting material and subsequent nucleophilic acyl substitution by ethylamine.
Expertise & Experience: While a direct Fischer esterification of 3-(ethylcarbamoyl)benzoic acid with methanol is possible, it requires harsh acidic conditions that could potentially hydrolyze the amide.[3] The chosen amide coupling route is superior as it proceeds under milder conditions, ensuring the integrity of the ester group. Activating the carboxylic acid to an acid chloride is a robust and scalable method. The use of thionyl chloride (SOCl₂) is advantageous because the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification process.
Detailed Experimental Protocol
Reaction: 3-(Methoxycarbonyl)benzoic acid + Ethylamine → Methyl 3-(ethylcarbamoyl)benzoate
Step 1: Activation of Carboxylic Acid
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methoxycarbonyl)benzoic acid (5.0 g, 27.75 mmol).
-
Add thionyl chloride (SOCl₂) (4.0 mL, 55.5 mmol, 2.0 eq.) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acid chloride.
-
-
Heat the reaction mixture to 70°C and stir for 2 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude methyl 3-(chloroformyl)benzoate is a light-yellow oil and is used directly in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve the crude acid chloride in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL flask and cool the solution to 0°C in an ice bath.
-
In a separate beaker, dissolve ethylamine (2.0 M solution in THF, 20.8 mL, 41.6 mmol, 1.5 eq.) and triethylamine (TEA) (5.8 mL, 41.6 mmol, 1.5 eq.) in 20 mL of anhydrous DCM.
-
Causality: TEA is a non-nucleophilic base that acts as a scavenger for the HCl generated during the reaction. This prevents the protonation of ethylamine, ensuring it remains a potent nucleophile to attack the acid chloride.
-
-
Add the ethylamine/TEA solution dropwise to the stirred acid chloride solution at 0°C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
Synthesis Workflow Diagram
Caption: Synthetic workflow for methyl 3-(ethylcarbamoyl)benzoate.
Purification and Yield
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Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Trustworthiness: This washing sequence serves as a self-validating system. The acid wash removes excess amines (ethylamine, TEA), while the base wash removes any unreacted starting acid. The brine wash removes residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford methyl 3-(ethylcarbamoyl)benzoate as a white crystalline solid.
-
Expected Yield: 80-90%.
Comprehensive Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed.
Purpose of Characterization
This multi-faceted approach provides an unambiguous confirmation of the final product, fulfilling the core tenet of trustworthiness in experimental science. Each technique offers orthogonal data, collectively validating the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) - Predicted | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.25 | t | 1H | Ar-H (C2) |
| Aromatic | ~8.00 | d | 1H | Ar-H (C4 or C6) |
| Aromatic | ~7.85 | d | 1H | Ar-H (C6 or C4) |
| Aromatic | ~7.50 | t | 1H | Ar-H (C5) |
| Amide | ~6.10 | br s | 1H | N-H |
| Ester | ~3.95 | s | 3H | O-CH₃ |
| Ethyl | ~3.50 | q | 2H | N-CH₂-CH₃ |
| Ethyl | ~1.25 | t | 3H | N-CH₂-CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) - Predicted | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~166.5 | Ester C=O |
| Carbonyl | ~166.0 | Amide C=O |
| Aromatic | ~135.0 | Ar-C (C3) |
| Aromatic | ~131.0 | Ar-C (C1) |
| Aromatic | ~130.0 | Ar-CH |
| Aromatic | ~129.0 | Ar-CH |
| Aromatic | ~128.0 | Ar-CH |
| Aromatic | ~126.0 | Ar-CH |
| Ester | ~52.5 | O-CH₃ |
| Ethyl | ~35.0 | N-CH₂ |
| Ethyl | ~15.0 | CH₃ |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI-MS).
-
Expected Molecular Ion Peak: [M+H]⁺ at m/z = 208.09.
-
Key Fragmentation Pattern: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 177.07.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | N-H Stretch | Amide |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1725 (strong) | C=O Stretch | Ester |
| ~1645 (strong) | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1600, 1450 | C=C Stretch | Aromatic Ring |
Chromatographic Purity
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm).
-
Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a suitable starting point for method development.
-
Acceptance Criterion: For use in drug discovery applications, purity should be ≥95%.
Relevance in Drug Discovery & Medicinal Chemistry
The Benzamide Scaffold as a Privileged Structure
Benzamide derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[4] They are present in numerous approved drugs with diverse pharmacological activities, including antiemetic, antipsychotic, antimicrobial, and anticancer effects.[4][5][6] The amide bond is metabolically stable and can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets.
Potential as a Synthetic Intermediate
Methyl 3-(ethylcarbamoyl)benzoate is a valuable building block for creating libraries of novel compounds for biological screening. The methyl ester provides a reactive handle for further chemical modifications. For instance, it can be:
-
Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to explore structure-activity relationships (SAR).
-
Reduced to a primary alcohol, introducing a new functional group for further derivatization.
-
Converted to other functional groups through reactions at the aromatic ring (e.g., nitration, halogenation), although this requires careful consideration of directing group effects.
Caption: Role of the title compound as a scaffold in drug discovery.
Safety & Handling Protocols
While specific toxicity data for methyl 3-(ethylcarbamoyl)benzoate is not available, it should be handled with the standard precautions for novel laboratory chemicals. The following guidelines are based on related compounds such as methyl benzoate.[7][8]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and sources of ignition.[8]
-
First Aid:
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European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
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Study.com. (n.d.). What spectral features, including mass spectra, IR spectra, proton spectra and carbon spectra, allow you to differentiate the product (methyl benzoate) from the starting material (benzoic acid)?. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
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